Cas no 1841276-55-8 ((2R)-2-amino-3-(oxan-4-yloxy)propanoic acid)

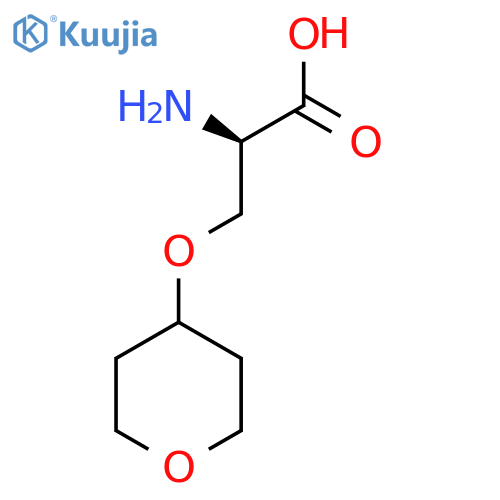

1841276-55-8 structure

商品名:(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-3-(oxan-4-yloxy)propanoic acid

- EN300-1298543

- 1841276-55-8

-

- インチ: 1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1

- InChIKey: AGZGBTYKFITHFS-SSDOTTSWSA-N

- ほほえんだ: O(C[C@H](C(=O)O)N)C1CCOCC1

計算された属性

- せいみつぶんしりょう: 189.10010796g/mol

- どういたいしつりょう: 189.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.1

- トポロジー分子極性表面積: 81.8Ų

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1298543-0.25g |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 0.25g |

$1381.0 | 2023-06-06 | ||

| Enamine | EN300-1298543-500mg |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 500mg |

$1014.0 | 2023-09-30 | ||

| Enamine | EN300-1298543-5000mg |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 5000mg |

$3065.0 | 2023-09-30 | ||

| Enamine | EN300-1298543-1000mg |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 1000mg |

$1057.0 | 2023-09-30 | ||

| Enamine | EN300-1298543-0.1g |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 0.1g |

$1320.0 | 2023-06-06 | ||

| Enamine | EN300-1298543-0.5g |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 0.5g |

$1440.0 | 2023-06-06 | ||

| Enamine | EN300-1298543-1.0g |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 1g |

$1500.0 | 2023-06-06 | ||

| Enamine | EN300-1298543-2500mg |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 2500mg |

$2071.0 | 2023-09-30 | ||

| Enamine | EN300-1298543-250mg |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 250mg |

$972.0 | 2023-09-30 | ||

| Enamine | EN300-1298543-5.0g |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid |

1841276-55-8 | 5g |

$4349.0 | 2023-06-06 |

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

2. Water

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

1841276-55-8 ((2R)-2-amino-3-(oxan-4-yloxy)propanoic acid) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬